molecular formula C12H13NO B262638 N-methyl-1-(5-phenylfuran-2-yl)methanamine

N-methyl-1-(5-phenylfuran-2-yl)methanamine

Cat. No. B262638
M. Wt: 187.24 g/mol
InChI Key: GKNVNWDSVYIKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(5-phenylfuran-2-yl)methanamine, also known as Furanylfentanyl, is a synthetic opioid analgesic drug that has been used in scientific research. It is a potent agonist of the μ-opioid receptor and has been found to have a high affinity for this receptor. Furanylfentanyl has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl exerts its effects by binding to the μ-opioid receptor in the central nervous system. This binding activates the receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for mediating the analgesic effects of opioids and can also produce feelings of euphoria and relaxation.
Biochemical and Physiological Effects
N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl has been found to produce a range of biochemical and physiological effects. It has been shown to produce potent analgesic effects and can also cause sedation, respiratory depression, and hypothermia. N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl has also been found to produce a range of cardiovascular effects, including changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl has several advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the use of smaller doses in experiments. However, its high potency also makes it potentially dangerous and requires careful handling. N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl is also highly addictive and has the potential for abuse, which limits its use in certain experiments.

Future Directions

There are several future directions for research on N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl. One area of research could focus on developing safer and more effective opioid analgesics that have fewer side effects and are less addictive. Another area of research could focus on investigating the potential therapeutic applications of opioids in the treatment of chronic pain and other conditions.
Conclusion
N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl is a synthetic opioid analgesic that has been used in scientific research to study its mechanism of action and physiological effects. It has been found to be a potent agonist of the μ-opioid receptor and has been synthesized using various methods. While N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl has several advantages for use in lab experiments, its potential for abuse and addiction limits its use in certain experiments. Further research is needed to develop safer and more effective opioid analgesics and to investigate the potential therapeutic applications of opioids.

Synthesis Methods

N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl can be synthesized using different methods. One of the most common methods involves the reaction of N-methyl-1-(2-phenylethyl)piperidin-4-amine with 2-furoyl chloride in the presence of a base. The resulting compound is then reduced using a reducing agent such as sodium borohydride to obtain N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl.

Scientific Research Applications

N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl has been used in scientific research to study its mechanism of action and physiological effects. It has been found to be a potent agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-methyl-1-(5-phenylfuran-2-yl)methanaminenyl has also been used to study the effects of opioids on the central nervous system and to investigate the potential therapeutic applications of opioids.

properties

Product Name

N-methyl-1-(5-phenylfuran-2-yl)methanamine

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-methyl-1-(5-phenylfuran-2-yl)methanamine

InChI

InChI=1S/C12H13NO/c1-13-9-11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8,13H,9H2,1H3

InChI Key

GKNVNWDSVYIKJR-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(O1)C2=CC=CC=C2

Canonical SMILES

CNCC1=CC=C(O1)C2=CC=CC=C2

Origin of Product

United States

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